Cefquinome sulfate is a fourth-generation cephalosporin antibiotic primarily used in veterinary medicine for the treatment of bacterial infections in animals, particularly in livestock. It exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, making it effective in treating various infections, including those caused by Staphylococcus aureus and Escherichia coli. The compound is known for its ability to penetrate well into tissues, which enhances its therapeutic efficacy.
Cefquinome sulfate is synthesized from 7-amino-cephalosporanic acid, a key intermediate in the production of cephalosporin antibiotics. The synthesis process involves several chemical reactions that modify the core structure of 7-amino-cephalosporanic acid to produce cefquinome sulfate.
Cefquinome sulfate belongs to the class of beta-lactam antibiotics, specifically the cephalosporins. It is classified as a cationic cephalosporin due to the presence of a positively charged quaternary ammonium group in its structure.
The synthesis of cefquinome sulfate can be achieved through various methods, with notable procedures described in patents and scientific literature. The primary synthetic route involves:
Cefquinome sulfate has a complex molecular structure characterized by a beta-lactam ring fused with a dihydrothiazine ring. The presence of a quaternary ammonium group contributes to its cationic nature.
Cefquinome sulfate undergoes several chemical reactions during its synthesis:
The reactions typically require specific conditions:
Cefquinome sulfate exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for cell wall integrity in bacteria.
Studies have shown that cefquinome sulfate is particularly effective against resistant strains of bacteria due to its ability to penetrate biofilms and target bacterial cells effectively .
Analytical methods such as high-performance liquid chromatography (HPLC) are commonly employed to assess the purity and stability of cefquinome sulfate during storage and formulation .
Cefquinome sulfate is primarily used in veterinary medicine for treating bacterial infections in livestock, particularly respiratory infections and mastitis caused by susceptible organisms. Its broad-spectrum activity makes it suitable for various applications:
Cefquinome sulfate represents a significant milestone in veterinary-specific antimicrobial development. Synthesized through strategic molecular modification of cefotaxime, this zwitterionic compound emerged from the addition of a quaternary quinolinium group to the core cephalosporin structure. This structural innovation, achieved in 1993 by Intervet International (now part of Merck Animal Health), endowed the molecule with amphoteric properties that facilitate rapid penetration through bacterial porins while conferring stability against prevalent β-lactamase enzymes [1] [2]. Chemically designated as (6R,7R)-7-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino)acetamido]-8-oxo-3-[(5,6,7,8-tetrahydroquinolin-1-ium-1-yl)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate sulfate, cefquinome sulfate possesses the empirical formula C23H24N6O5S2·H2SO4 and a molecular weight of 628.7 g/mol [1].
Its classification as a fourth-generation cephalosporin stems from distinctive pharmacological advantages over earlier generations: enhanced Gram-positive coverage combined with potent activity against Gram-negative pathogens possessing AmpC β-lactamases. This dual capability arises from its low affinity for chromosomal-mediated cephalosporinases and stability against plasmid-mediated β-lactamases, excepting extended-spectrum β-lactamases (ESBLs) [2]. Unlike human-medicine fourth-generation cephalosporins like cefepime, cefquinome remains exclusively licensed for veterinary applications globally, with initial European approval for bovine respiratory disease occurring in 1994, followed by expanded indications for swine (1999) and equines (2005) [1].
Table 1: Comparative Properties of Cephalosporin Generations in Veterinary Context
Generation | Representatives | Gram (+) Activity | Gram (-) Activity | β-Lactamase Stability |
---|---|---|---|---|
First | Cefalexin | +++ | + | Limited |
Second | Cefuroxime | ++ | ++ | Moderate |
Third | Ceftiofur, Cefovecin | + | +++ | Good (excluding AmpC) |
Fourth | Cefquinome | +++ | +++ | Excellent (AmpC stable) |
Cefquinome sulfate occupies a therapeutic niche in veterinary practice due to its broad spectrum and favorable pharmacokinetic profile. Exhibiting less than 5% plasma protein binding and primarily renal excretion unchanged, it achieves high tissue penetration, including into mammary tissue, synovial fluid, and cerebrospinal fluid [2] [6]. This distribution underpins its clinical utility against deep-seated infections. Its bactericidal mechanism involves irreversible inhibition of penicillin-binding proteins (PBPs), crucially PBP3 in Gram-negative bacteria, disrupting peptidoglycan synthesis and causing osmotic lysis [3].
Licensed indications encompass bovine respiratory disease (Mannheimia haemolytica, Pasteurella multocida), coliform mastitis (Escherichia coli), interdigital necrobacillosis, and calf septicemia. In swine, it targets respiratory infections (Actinobacillus pleuropneumoniae, Pasteurella multocida), streptococcal meningitis, and Staphylococcus hyicus-associated dermatitis. Equine applications include respiratory infections (Streptococcus zooepidemicus) and neonatal septicemia [1] [5]. The compound is formulated diversely to enhance clinical utility, including injectable solutions (25-75 mg/mL), powders for reconstitution, intramammary infusions (75 mg/syringe), and more recently, nanoformulations like cationic proliposomes and oily nanosuspensions designed to prolong drug exposure and overcome biofilm-associated resistance [4] [10].
The epidemiological significance of cefquinome sulfate is intrinsically linked to its activity against economically devastating and zoonotically relevant pathogens. Bovine respiratory disease (BRD) complex remains the most prevalent illness in feedlot cattle, with Mannheimia haemolytica implicated in over 80% of fibrinous pneumonias, causing losses exceeding $1 billion annually in North America alone [1] [8]. Coliform mastitis, particularly acute E. coli infections, affects 5-15% of lactating dairy cows globally, with cefquinome constituting first-line therapy in Europe and Asia due to its rapid bactericidal action [7].
In swine production, Streptococcus suis serotype 2 causes meningoencephalitis with mortality rates reaching 20% in affected herds, while Glaesserella (Haemophilus) parasuis induces polyserositis in 10-15% of grower pigs. The zoonotic potential of S. suis underscores the public health dimension of effective control [1] [5]. Surveillance data from eleven Chinese provinces revealed alarming resistance patterns in mastitis pathogens, with over 60% of Staphylococcus aureus isolates exhibiting multidrug resistance, though cefquinome maintains MIC90 values ≤0.25 μg/mL against most target pathogens except biofilm-embedded strains [3] [7].
Table 2: Global Prevalence and Impact of Key Pathogens Targeted by Cefquinome Sulfate
Pathogen | Primary Host | Disease | Prevalence Estimate | Economic Impact |
---|---|---|---|---|
Mannheimia haemolytica | Cattle | Bovine Respiratory Disease | >80% of feedlot pneumonias | >$1 billion/year (US) |
Escherichia coli | Cattle | Acute mastitis, septicemia | 5-15% of lactating cows | $250/case (milk loss) |
Streptococcus suis | Swine | Meningitis, arthritis | 10-30% of herds affected | 20% mortality in acute cases |
Staphylococcus aureus | Cattle, Swine | Mastitis, exudative dermatitis | 40-50% of chronic mastitis | Premature culling, milk withdrawal |
Despite two decades of clinical use, critical knowledge gaps persist regarding cefquinome sulfate. Foremost is the mechanistic understanding of emerging adaptive resistance observed in Staphylococcus aureus. Recent in vitro pharmacokinetic/pharmacodynamic (PK/PD) models demonstrate that sub-MPC exposures induce tolerance via upregulated sdhB, sdhA, pdhA, lpdA, and sucC genes involved in cellular respiration and oxidation-reduction processes [3]. This metabolic reprogramming precedes genetic mutations, suggesting conventional susceptibility testing may underestimate resistance potential.
A second frontier involves advanced delivery systems to overcome pharmacokinetic limitations. Conventional aqueous injections exhibit short half-lives (1.4-2.5 hours in most species), necessitating frequent administration [6] [9]. Novel formulations like cefquinome sulfate cationic proliposomes (CSCPs) exhibit mean particle sizes of 201.5 nm and zeta potentials of +65.29 mV, enhancing biofilm penetration against S. aureus biofilms and increasing entrapment efficiency to 63.21% [4]. Similarly, oily nanosuspensions using Labrafac™ PG and Labrasol® boost bioavailability to 160% relative to commercial injections by sustaining release and improving lymphatic uptake [10].
Critical unresolved questions include:
Ongoing clinical trials focus on PK/PD optimization for Streptococcus equi subsp. equi (strangles) in foals, where AUC24h/MIC targets of 113.11 h (bacteriostatic) and 143.14 h (bactericidal) were established ex vivo, supporting a proposed 0.53 mg/kg dosing regimen [9]. These investigations underscore cefquinome sulfate's evolving role in veterinary antimicrobial therapy amidst escalating resistance challenges.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7